

The Radiochemistry of Antimony-125: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Antimony-125

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental radiochemistry of **Antimony-125** (^{125}Sb), a radioisotope of increasing interest in various scientific fields. This document details its nuclear properties, production methodologies, and purification protocols, presenting quantitative data in accessible formats and outlining experimental procedures. Visual diagrams of key processes are included to facilitate a deeper understanding of the workflows involved in working with this radionuclide.

Nuclear and Decay Properties of Antimony-125

Antimony-125 is a radioactive isotope of antimony with a relatively long half-life, making it suitable for various research applications. It decays via beta-minus (β^-) emission to Tellurium-125 (^{125}Te). A notable characteristic of its decay is the population of the metastable isomer $^{125\text{m}}\text{Te}$.

Table 1: Key Nuclear and Decay Properties of **Antimony-125**

Property	Value
Half-life ($T_{1/2}$)	2.75856 years[1][2]
Decay Mode	β^- (100%)[2][3]
Beta Decay Energy (Q^-)	766.7 keV[4][5]
Daughter Nuclide	^{125}Te (stable)[1]
Metastable Daughter	$^{125\text{m}}\text{Te}$ ($T_{1/2} = 57.4$ days)[5]
Spin and Parity	$7/2^+$ [4]
Atomic Mass	124.9052478 u[4]

Table 2: Major Gamma and X-ray Emissions of **Antimony-125** in Equilibrium with $^{125\text{m}}\text{Te}$

Radiation Type	Energy (keV)	Intensity per 100 disintegrations
Gamma	35.49	~23% (from $^{125\text{m}}\text{Te}$ decay)[5]
Gamma	109.27	~23% (from $^{125\text{m}}\text{Te}$ decay)[5]
Gamma	176.31	6.887%[3]
Gamma	427.87	29.80%[3]
Gamma	463.37	10.56%[3]
Gamma	600.60	17.77%[3]
Gamma	635.95	11.29%[3]
X-ray ($K\alpha$)	27.47	(variable, from internal conversion)
X-ray ($K\beta$)	31.00	(variable, from internal conversion)

Note: Intensities of some emissions, particularly the 35 keV and 109 keV gammas, are given for the two nuclides being in equilibrium. The percentage of ^{125}Sb disintegrations leading to the

isomeric state of ^{125m}Te is approximately 22.9%.^[5]

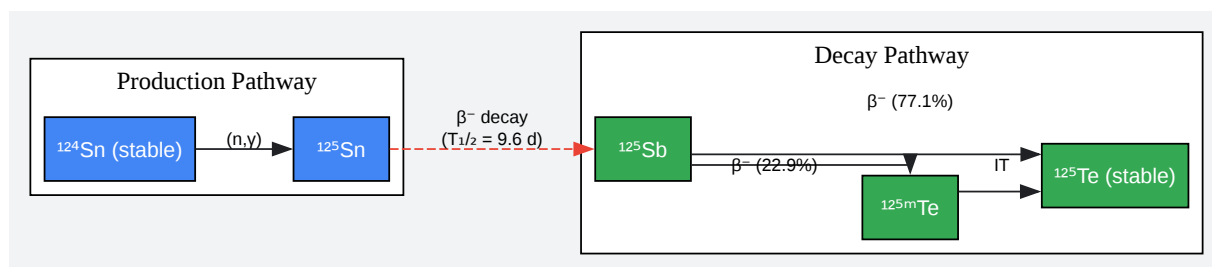
Production of Antimony-125

The primary method for producing **Antimony-125** is through the neutron irradiation of Tin-124 (^{124}Sn) in a nuclear reactor. The production pathway involves a (n, γ) reaction followed by beta decay.

Table 3: Primary Production Route for **Antimony-125**

Target Nuclide	Reaction	Intermediate Nuclide	Half-life of Intermediate	Product Nuclide
^{124}Sn	(n, γ)	^{125}Sn	9.6 days	^{125}Sb

The cross-section for the $^{124}\text{Sn}(\text{n},\gamma)$ reaction is relatively low (0.2 barn), necessitating the use of enriched ^{124}Sn targets to achieve high specific activity and minimize the production of other antimony and tin radioisotopes.



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Caption: Production and decay pathway of **Antimony-125**.

Radiochemical Separation and Purification

Following irradiation, the ^{125}Sb must be chemically separated from the bulk tin target material and any other radioisotopic impurities. Several methods have been developed for this purpose,

primarily relying on the different chemical properties of tin and antimony in various oxidation states.

Experimental Protocol: Ion-Exchange Chromatography

Ion-exchange chromatography is a robust method for separating tin and antimony. The general principle involves the differential adsorption of tin and antimony species onto an ion-exchange resin.

Methodology:

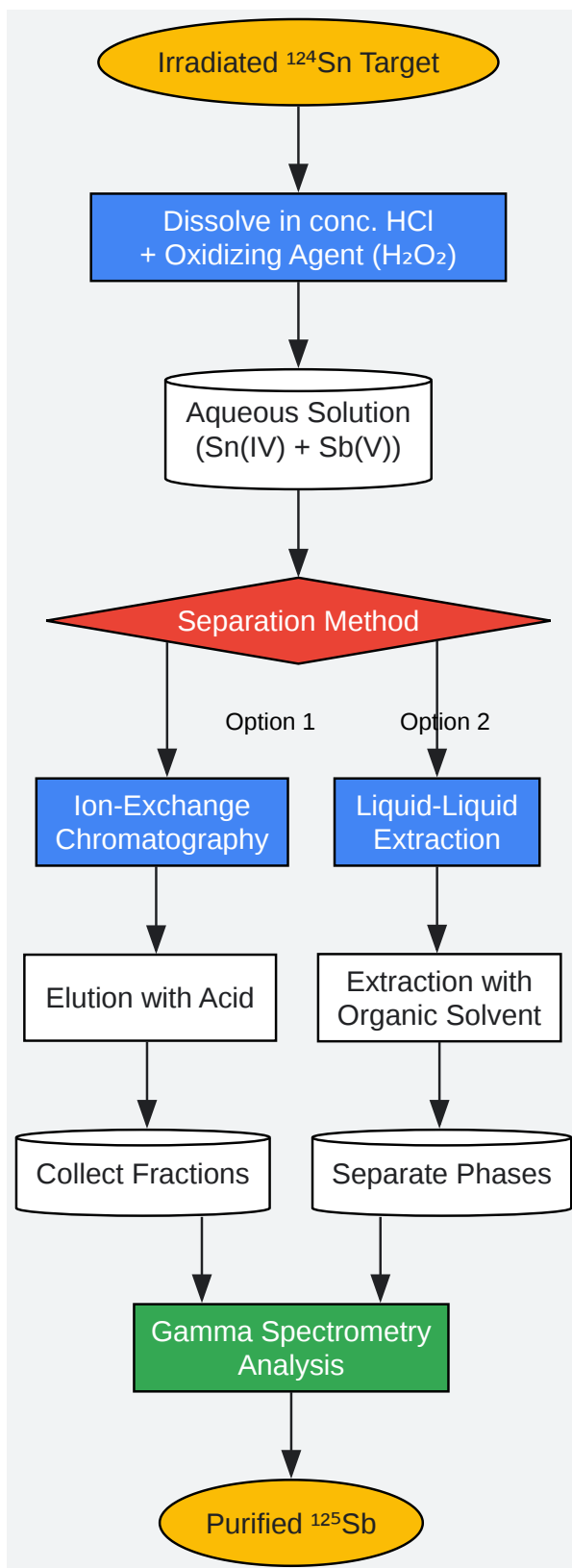
- **Target Dissolution:** The irradiated tin target is dissolved in concentrated hydrochloric acid. An oxidizing agent, such as hydrogen peroxide or bromine, is added to ensure tin is in the +4 oxidation state (Sn(IV)) and antimony is in the +5 oxidation state (Sb(V)).
- **Column Preparation:** A chromatography column is packed with a suitable ion-exchange resin. Both strongly basic (e.g., Dowex-50, AV-17) and weakly basic (e.g., AN-31) anion exchangers have been successfully used.
- **Loading:** The dissolved target solution is loaded onto the prepared column.
- **Elution:**
 - When using a strongly basic anion exchanger, tin is typically eluted first, while antimony is retained more strongly.
 - Conversely, with a weakly basic anion exchanger, tin can be eluted before antimony, which can be advantageous for the recovery and recycling of the enriched tin target material.
 - Various eluents can be employed, including hydrochloric acid, mixtures of hydrochloric and hydrobromic acids, or nitric acid.
- **Fraction Collection and Analysis:** Eluted fractions are collected and analyzed using gamma spectrometry with a Si(Li) or Ge(Li) detector to determine the separation efficiency and purity of the ^{125}Sb fraction. Decontamination factors for the removal of tin from antimony can reach 10^4 - 10^5 in a single cycle with strongly basic anion exchangers.

Experimental Protocol: Liquid-Liquid Extraction

Liquid-liquid extraction offers an alternative method for the separation of antimony from tin, exploiting the differential solubility of their complexes in aqueous and organic phases.

Methodology:

- **Aqueous Phase Preparation:** The irradiated tin target is dissolved in an acidic solution. Shortly before extraction, hydrogen peroxide is added to oxidize antimony to the pentavalent state (Sb(V)).^[6]
- **Extraction:** An immiscible organic solvent, such as dibutyl ether, is added to the aqueous solution.^[6] The mixture is vigorously agitated (e.g., vortexed for 10 minutes) to facilitate the selective extraction of the $[^{125}\text{Sb}]\text{Sb(V)}$ species into the organic phase.^[6]
- **Phase Separation:** The aqueous and organic phases are allowed to separate.
- **Back-Extraction (Optional):** The ^{125}Sb can be stripped from the organic phase back into a fresh aqueous solution if required for subsequent applications.
- **Analysis:** The radiochemical yield and separation factor are determined by gamma-ray spectroscopy of the initial solution and the separated phases. This method has been shown to provide a radiochemical yield of over 90% and a separation factor greater than 1700.^[6]



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Caption: Generalized workflow for the separation of ^{125}Sb .

Applications in Research and Drug Development

While **Antimony-125** itself is not a primary candidate for therapeutic applications due to its long half-life and complex decay scheme, its well-characterized radiochemistry makes it a valuable tool in several research areas:

- **Tracer Studies:** ^{125}Sb can be used as a radiotracer to study the environmental fate and toxicology of antimony, a metalloid with both natural and anthropogenic sources.
- **Analytical Method Development:** It serves as a convenient yield tracer for developing and validating analytical methods for the determination of stable antimony isotopes.
- **Fundamental Chemistry Research:** The distinct oxidation states of antimony (primarily +3 and +5) allow for fundamental studies of redox chemistry and complexation in various chemical environments.^{[7][8]}
- **Analogue for Therapeutic Isotopes:** Research into the production and purification of ^{125}Sb can inform the development of methodologies for other antimony radioisotopes, such as the promising Auger-electron emitter ^{119}Sb , which is being investigated for radiopharmaceutical therapy.^{[7][8]} The separation techniques developed for ^{125}Sb from tin targets are often directly applicable to the production of ^{119}Sb .^[6]

The robust chemistry of antimony, particularly the stability of Sb(III) complexes with thiol-containing ligands, is a key area of investigation for the development of future antimony-based radiopharmaceuticals.^{[7][8]}

Conclusion

Antimony-125 possesses a unique combination of nuclear and chemical properties that make it a significant radionuclide in the field of radiochemistry. Its production via neutron irradiation of enriched tin and subsequent purification through established ion-exchange or liquid-liquid extraction protocols are well-documented. While its direct application in drug development is limited, its role as a research tool and as a developmental analogue for therapeutic antimony isotopes is invaluable. A thorough understanding of the fundamental radiochemistry of ^{125}Sb is essential for researchers and scientists working with this element and its various isotopic forms.

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